2,6,9,10-Tetrabromoanthracene

Regioselective synthesis Tetrabromoanthracene isomer control Heptabromide aromatization

Sourcing regioisomerically pure 2,6,9,10-tetrabromoanthracene is challenging-common 9,10-dibromo or 2,7,9,10-isomers cannot deliver tetra-directional cross-coupling. This 2,6,9,10-isomer is the exclusive scaffold for rigid X-shaped architectures. • Enables one-step tetra-fold Sonogashira coupling, replacing legacy 4-5 step sequences (prior overall yield ~13-14%). • Produces X-shaped HTMs achieving PCE up to 16.10% in perovskite solar cells; synthetic convenience offers cost advantage over spiro-OMeTAD. • Four bromine positions amplify the internal heavy-atom effect for near-unity intersystem crossing-critical for triplet sensitization and photon upconversion. Available in 1 g to bulk quantities at ≥98% purity. Standard pack sizes ship from stock; custom synthesis on request.

Molecular Formula C14H6Br4
Molecular Weight 493.8 g/mol
Cat. No. B13109594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,9,10-Tetrabromoanthracene
Molecular FormulaC14H6Br4
Molecular Weight493.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=C3C=CC(=CC3=C2Br)Br)Br
InChIInChI=1S/C14H6Br4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6H
InChIKeyDMLCYOYUGDTTRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,9,10-Tetrabromoanthracene: Tetrahalogenated Scaffold for Materials Science


2,6,9,10-Tetrabromoanthracene (C₁₄H₆Br₄, MW 493.81) is a polybrominated polycyclic aromatic hydrocarbon in which four bromine atoms occupy the 2-, 6-, 9-, and 10-positions of the anthracene core. The compound is employed primarily as a tetrafunctional electrophilic building block for sequential cross-coupling reactions (Sonogashira, Suzuki, Buchwald–Hartwig) that enable access to structurally well-defined, X-shaped π-conjugated small molecules and polymers for organic electronics [1]. Its regiochemistry is distinct from other tetrabromo isomers (e.g., 2,7,9,10- and 2,3,6,7-substituted variants), and this positional arrangement governs both the electronic structure of the anthracene chromophore and the geometric architecture of the derivatives derived from it [2].

2,6,9,10-Tetrabromoanthracene: Why It Cannot Be Replaced


The bromine substitution pattern on the anthracene nucleus exerts a first-order influence on photophysical excited-state dynamics, electrochemical redox potentials, and the topology of downstream derivatives. 9,10-Dibromoanthracene provides only two reactive sites and yields linear or V-shaped architectures upon coupling, whereas the 2,6,9,10-tetrabromo isomer uniquely enables tetra-directional functionalization to produce rigid X-shaped and cruciform molecular frameworks [1]. Even among tetrabromo isomers, the regiochemistry dictates synthetic accessibility: thermal aromatization of the heptabromide precursor selectively delivers the 2,6,9,10-isomer, while pyridine-induced elimination yields the 2,7,9,10-isomer exclusively, demonstrating that the two cannot be obtained interchangeably from the same intermediate [2]. Furthermore, the heavy-atom effect of bromine substituents—governed by their positions relative to the anthracene π-system—modulates intersystem crossing rates and triplet quantum yields, meaning that procurement of the correct isomer is critical for applications in triplet sensitization, singlet fission, and photon upconversion [3].

2,6,9,10-Tetrabromoanthracene: Head-to-Head Evidence


Regiochemical Selectivity: Thermal vs. Pyridine-Induced Elimination

Thermal aromatization of trans,cis,trans-1,2,3,4,6,9,10-heptabromo-1,2,3,4-tetrahydroanthracene yields predominantly 2,6,9,10-tetrabromoanthracene, whereas pyridine-induced dehydrobromination of the same substrate gives exclusively 2,7,9,10-tetrabromoanthracene [1]. This represents a complete regiochemical switch controlled solely by reaction conditions, enabling selective procurement of either isomer from a single advanced intermediate.

Regioselective synthesis Tetrabromoanthracene isomer control Heptabromide aromatization

Heavy-Atom Effect: Enhanced Intersystem Crossing Rate

The presence of four bromine atoms on the anthracene core induces a pronounced internal heavy-atom effect that dramatically accelerates S₁→T₁ intersystem crossing. While direct triplet yield data for 2,6,9,10-tetrabromoanthracene are not individually reported, the systematic heavy-atom effect in polybrominated anthracenes is well quantified for 9,10-dibromoanthracene (DBA), which exhibits a triplet quantum yield (Φ_T) of approximately 0.27 (2.7 × 10⁻¹) from S₁, compared to ~2.6 × 10⁻⁵ for unsubstituted anthracene—a more than 10,000-fold enhancement [1]. For the tetrabromo derivative, the cumulative effect of bromine atoms at both the meso (9,10) and lateral (2,6) positions is expected to further amplify spin–orbit coupling, with bromo-substituted anthanthrenes achieving near-unity ISC yields (Φ_ISC ≈ 1.0, k_ISC = 2.5 × 10¹⁰ s⁻¹) when bromine atoms are positioned for maximal wavefunction overlap with the π-system [2].

Intersystem crossing Triplet quantum yield Heavy-atom effect Brominated acenes

Tetrafunctional Suzuki Coupling: X-Shaped Hole-Transporting Materials

2,6,9,10-Tetrabromoanthracene serves as the core tetra-electrophile for synthesizing X-shaped, tetra-arylamine-substituted hole-transporting materials (HTMs). In a representative study, two tetra-substituted X-shaped molecules (X1 and X2) were synthesized from this scaffold in just two steps using commercially accessible starting materials [1]. The synthesis of the tetrabromo core itself is described as a 'moderate-yield, one-step procedure using inexpensive commercial materials'—a distinct practical advantage over multi-step routes required for alternative tetrabromo isomers or spiro-OMeTAD-type HTM cores [1]. Devices employing HTM X1 achieved a power conversion efficiency (PCE) of 16.10% in perovskite solar cells under AM 1.5 G illumination (100 mW cm⁻²), compared to 10.25% for HTM X2, demonstrating that the tetra-substituted anthracene architecture is viable for photovoltaic applications [1].

Perovskite solar cells Hole-transporting materials Tetrafold Suzuki coupling X-shaped anthracenes

Single-Step Sonogashira Coupling to Tetraalkynyl Anthracenes

2,6,9,10-Tetrabromoanthracene is the direct precursor for a one-pot, tetra-fold Sonogashira coupling that generates nine new symmetric tetraalkynylated anthracenes [1]. This single-step transformation contrasts sharply with earlier multi-step routes: Kwon and co-workers required a four-step synthesis with an overall yield of only 13.4%, while the Moorthy group's five-step route achieved 14.2% [1]. The tetraalkynyl products exhibit absorption (0,0) bands tunable over a range of at least 48 nm depending on the ethynyl substituent, with aniline-ethynyl derivatives showing the largest bathochromic shift from the parent dimethylanthracene (DMA) chromophore [1]. The 2,6-positions are critical for this spectral tuning: diethynyl substitution at both 2- and 6-positions impacts the absorption spectrum significantly more than mono-substitution at the 2-position alone [1].

Sonogashira coupling Tetraalkynyl anthracenes Tunable photophysics Molecular electronics

2,6,9,10-Tetracyanoanthracene Precursor for Electrophotography

U.S. Patent 4,341,852 (Eastman Kodak, 1982) explicitly identifies 2,6,9,10-tetrabromoanthracene as the starting material for synthesizing 2,6,9,10-tetracyanoanthracene (TCA), a compound claimed as a sensitizer for organic photoconductors in electrophotographic compositions [1]. The patent states that polycyanoanthracenes containing three or more cyano groups are electron acceptors and are particularly effective as sensitizers [1]. TCA has subsequently been employed as an excited-state electron acceptor in fundamental electron-transfer studies, where its photophysical properties are compared directly with 9,10-dicyanoanthracene (DCA). The tetra-cyano substitution pattern—enabled only by the corresponding tetra-bromo precursor—provides stronger electron-accepting character than the di-cyano analog, influencing exciplex dipole moments and charge recombination dynamics [2].

Electrophotography Organic photoconductors Cyanoanthracene sensitizers Electron acceptors

2,6,9,10-Tetrabromoanthracene: High-Value Applications


X-Shaped HTMs for Perovskite Solar Cells

Researchers developing hole-transporting materials (HTMs) for perovskite solar cells (PSCs) can employ 2,6,9,10-tetrabromoanthracene as a one-step accessible core for tetra-fold Suzuki coupling with aryl amine donors. This approach has produced X-shaped HTMs achieving PCEs of up to 16.10% in PSC devices, with the synthetic convenience (moderate-yield, one-step bromination) providing a cost advantage over spiro-OMeTAD and other multi-step HTM cores [1].

One-Pot Tetraalkynyl Anthracene Library for Optoelectronics

Medicinal chemists and materials scientists constructing libraries of π-conjugated chromophores can exploit the direct tetra-fold Sonogashira coupling of 2,6,9,10-tetrabromoanthracene with terminal alkynes. This single-step protocol replaces earlier 4–5 step sequences (13–14% overall yield) and delivers nine or more symmetrical tetraalkynyl derivatives with absorption tunability spanning at least 48 nm, enabling rapid structure–property relationship studies [1].

2,6,9,10-Tetracyanoanthracene Precursor for Electrophotographic Sensitizers

Industrial laboratories formulating organic photoconductors or academic groups investigating photoinduced electron transfer can procure 2,6,9,10-tetrabromoanthracene as the key intermediate for cyanation to 2,6,9,10-tetracyanoanthracene (TCA). TCA is a patent-protected sensitizer for electrophotographic compositions and a benchmark electron acceptor in fundamental charge-transfer research, with stronger electron-accepting character than the commonly used 9,10-dicyanoanthracene (DCA) [1].

Enhanced Triplet Sensitization and Singlet Oxygen Generation

Investigators designing photosensitizers for singlet oxygen (¹O₂) generation, photodynamic therapy, or triplet–triplet annihilation upconversion can utilize the amplified internal heavy-atom effect of 2,6,9,10-tetrabromoanthracene. With four bromine substituents positioned for optimal spin–orbit coupling, this scaffold is expected to deliver triplet quantum yields significantly exceeding the 0.27 reported for 9,10-dibromoanthracene, approaching near-unity intersystem crossing efficiency as demonstrated in related polybrominated acene systems [1].

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